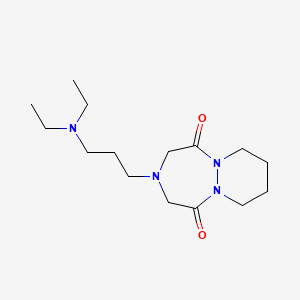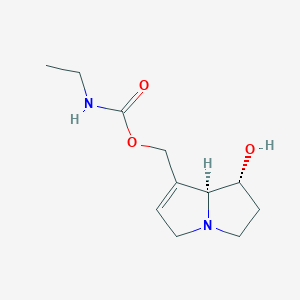
((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ethylcarbamate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolizine ring system and an ethylcarbamate group. Its specific stereochemistry and functional groups make it an interesting subject for research in organic chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ethylcarbamate typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the formation of the pyrrolizine ring system through a cyclization reaction. This can be achieved using a variety of cyclization agents and conditions, such as acid or base catalysis. The hydroxyl group is then introduced through a selective oxidation reaction, and the ethylcarbamate group is added via a carbamation reaction using ethyl chloroformate and a suitable base.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the development of efficient purification methods to isolate the final product. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure reproducibility and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: ((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ethylcarbamate can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolizine ring system.
Substitution: The ethylcarbamate group can be substituted with other carbamate groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce a fully saturated pyrrolizine ring system.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, ((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ethylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biochemical pathways and cellular processes.
Medicine: Pharmacologically, this compound has potential as a lead compound for the development of new drugs. Its unique structure and reactivity profile make it an attractive candidate for drug discovery efforts targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carbamate groups allow it to form hydrogen bonds and other interactions with its targets, modulating their activity. The pyrrolizine ring system provides a rigid framework that can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl methylcarbamate: This compound differs by having a methyl group instead of an ethyl group in the carbamate moiety.
((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl phenylcarbamate: This compound has a phenyl group in place of the ethyl group in the carbamate moiety.
Uniqueness: The uniqueness of ((1R,7AS)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ethylcarbamate lies in its specific combination of functional groups and stereochemistry. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.
Propriétés
Formule moléculaire |
C11H18N2O3 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
[(7R,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl N-ethylcarbamate |
InChI |
InChI=1S/C11H18N2O3/c1-2-12-11(15)16-7-8-3-5-13-6-4-9(14)10(8)13/h3,9-10,14H,2,4-7H2,1H3,(H,12,15)/t9-,10+/m1/s1 |
Clé InChI |
YQDTUYLCYVRLPO-ZJUUUORDSA-N |
SMILES isomérique |
CCNC(=O)OCC1=CCN2[C@@H]1[C@@H](CC2)O |
SMILES canonique |
CCNC(=O)OCC1=CCN2C1C(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


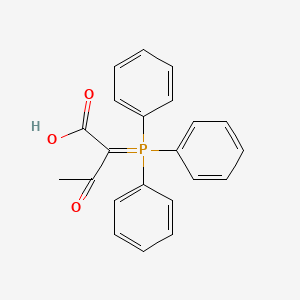
![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
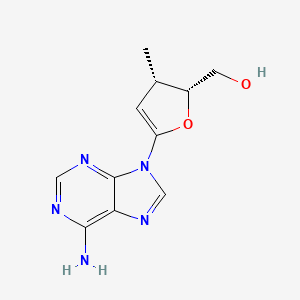
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)
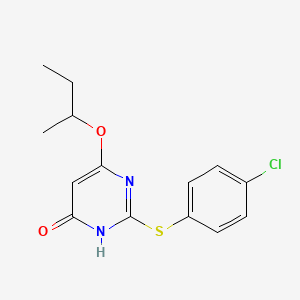
![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
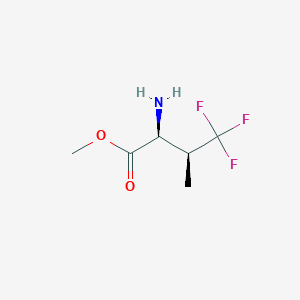
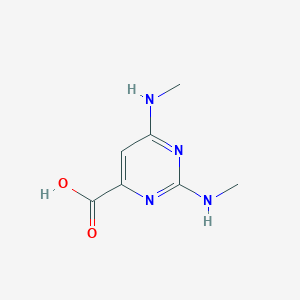
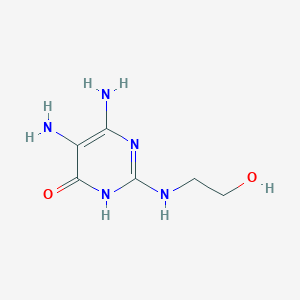
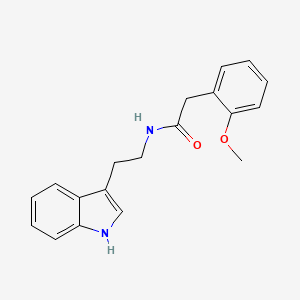
![7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12921622.png)
